2-(2-Methoxyphenyl)acetyl chloride (CAS 28033-63-8) is a moisture-sensitive acyl chloride utilized as an electrophilic building block in organic synthesis. Characterized by the presence of an ortho-methoxy group on the phenyl ring, this compound offers a distinct combination of steric hindrance and bidentate coordination potential that differentiates it from unsubstituted phenylacetyl chlorides . In industrial and laboratory procurement, it is primarily sourced to streamline the synthesis of complex amides, esters, and specialty ketones without the need for peptide coupling agents. Its predictable reactivity profile and specific stereoelectronic properties make it a critical precursor for manufacturing targeted pharmaceuticals, advanced agrochemicals, and conformationally restricted heterocyclic scaffolds.
Substituting 2-(2-methoxyphenyl)acetyl chloride with its parent compound, 2-(2-methoxyphenyl)acetic acid, introduces significant process inefficiencies. The parent acid requires either harsh in-situ chlorination (generating corrosive off-gases) or the addition of high-mass coupling reagents (such as HATU or EDC) to achieve amidation, drastically increasing the process mass intensity (PMI) and complicating downstream purification[1]. Furthermore, attempting to substitute this compound with the unsubstituted phenylacetyl chloride or the para-methoxy isomer fails in applications requiring the specific steric bulk or the chelating ability of the ortho-methoxy oxygen. This ortho-substitution is frequently critical for directing regioselectivity in cyclization reactions and for locking the active conformation of pharmaceutical intermediates, making generic structural analogs non-viable for precise synthetic targets.
In pharmaceutical manufacturing workflows, amide bond formation is a ubiquitous transformation. Utilizing 2-(2-methoxyphenyl)acetyl chloride allows for direct amidation with primary or secondary amines under mild Schotten-Baumann conditions, typically achieving rapid, near-quantitative conversion [1]. In contrast, using the baseline comparator, 2-(2-methoxyphenyl)acetic acid, requires stoichiometric amounts of coupling reagents (e.g., HATU, EDC/HOBt) to activate the carboxylate. This increases raw material costs and generates equimolar amounts of high-molecular-weight byproducts that complicate purification and negatively impact Process Mass Intensity (PMI).
| Evidence Dimension | Coupling reagent requirement and byproduct generation |
| Target Compound Data | 0 equivalents of coupling reagents required; direct reaction |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)acetic acid (requires ≥1.0 eq of coupling agents) |
| Quantified Difference | 100% reduction in coupling reagent procurement costs and associated waste mass |
| Conditions | Standard amide bond formation with amines in organic or aqueous-organic solvents |
Eliminating coupling agents reduces raw material costs and simplifies downstream purification, making the acyl chloride a highly efficient choice for scale-up manufacturing.
The structural positioning of the methoxy group in 2-(2-methoxyphenyl)acetyl chloride provides a critical stereoelectronic advantage over its para-isomer, 2-(4-methoxyphenyl)acetyl chloride. During Lewis acid-mediated cyclizations or transition-metal-catalyzed cross-couplings, the ortho-methoxy oxygen can participate in bidentate chelation alongside the carbonyl oxygen [1]. This coordination restricts rotameric freedom and directs regioselectivity during the synthesis of complex heterocycles, such as 2-benzylquinazolines. The para-isomer is structurally incapable of forming this local chelate, leading to alternative reaction pathways or significantly lower selectivity for the desired conformationally restricted product.
| Evidence Dimension | Coordination capability and rotameric restriction |
| Target Compound Data | Capable of bidentate chelation (carbonyl + ortho-methoxy oxygen) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)acetyl chloride (incapable of local bidentate chelation) |
| Quantified Difference | Enables specific ortho-directed cyclization pathways and locks active conformations |
| Conditions | Lewis acid-mediated or transition-metal-catalyzed cyclization reactions |
Procuring the ortho-isomer is strictly necessary for accessing specific conformationally restricted heterocyclic scaffolds where local chelation dictates the reaction outcome.
For the synthesis of specialty ketones such as 1-(o-methoxyphenyl)-2-propanone, 2-(2-methoxyphenyl)acetyl chloride serves as a highly efficient electrophile. It reacts smoothly with organozinc reagents (e.g., methylzinc iodide) to form the target ketone [1]. Attempting this transformation with the parent 2-(2-methoxyphenyl)acetic acid results in no reaction under these mild conditions, as the carboxylate is inert to organozinc nucleophiles. Procuring the pre-formed acyl chloride is therefore mandatory to achieve carbon-carbon bond formation without over-alkylation or the need for harsh activation steps.
| Evidence Dimension | Electrophilic reactivity toward organozinc reagents |
| Target Compound Data | High conversion to methyl ketone via direct displacement |
| Comparator Or Baseline | 2-(2-Methoxyphenyl)acetic acid (inert under identical conditions) |
| Quantified Difference | Binary reactivity switch (reactive vs. inert) enabling direct C-C coupling |
| Conditions | Reaction with methylzinc iodide under mild organometallic conditions |
Procuring the acyl chloride is essential for direct organometallic ketone synthesis, bypassing the harsh conditions required to activate the parent acid in situ.
Driven by the chelation and steric properties detailed in Section 3, 2-(2-methoxyphenyl)acetyl chloride is utilized in the synthesis of complex APIs, including anti-tuberculosis agents and 2-benzylquinazoline derivatives. The ortho-methoxy group locks the resulting amides into specific conformations that enhance target binding affinity, making this specific compound irreplaceable by unsubstituted or para-substituted analogs[1].
Because it eliminates the need for peptide coupling reagents, this acyl chloride is a highly efficient procurement choice for industrial-scale amidation and esterification. It allows process chemists to achieve high Process Mass Intensity (PMI) efficiency and simplifies downstream purification by avoiding the generation of stoichiometric coupling byproducts[2].
As demonstrated by its electrophilic reactivity compared to the parent carboxylic acid, 2-(2-methoxyphenyl)acetyl chloride is an effective starting material for synthesizing specialty ketones like 1-(o-methoxyphenyl)-2-propanone. It readily undergoes coupling with organozinc reagents under mild conditions, making it highly valuable in fine chemical and agrochemical synthesis workflows where over-alkylation must be avoided[3].
Corrosive